molecular formula C16H20N4O3 B269599 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid

Cat. No. B269599
M. Wt: 316.35 g/mol
InChI Key: BUAFHBTXXAKGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid, also known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research. MTDP is a small molecule that has been shown to exhibit potent anticancer activity against a range of cancer cell lines. In

Scientific Research Applications

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its anticancer activity. In vitro studies have shown that 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has also been shown to induce apoptosis, inhibit cell migration and invasion, and suppress tumor growth in animal models.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid is not fully understood. However, it has been proposed that 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid induces cell death by activating the caspase-dependent apoptotic pathway. 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid induces DNA damage, inhibits cell cycle progression, and modulates the expression of genes involved in cell proliferation and survival. 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has also been shown to exhibit low toxicity in normal cells, which is important for the development of anticancer drugs. However, 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid also has a short half-life, which can limit its effectiveness in treating cancer.

Future Directions

There are several future directions for the study of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid. One direction is to improve the solubility and stability of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid to increase its effectiveness in treating cancer. Another direction is to investigate the potential of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid in combination with other anticancer drugs to enhance its efficacy. Additionally, the development of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid derivatives with improved potency and selectivity is an area of ongoing research. Finally, the investigation of the mechanism of action of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid and its downstream signaling pathways is an important area of future research.

Synthesis Methods

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid can be synthesized using a multi-step synthetic route. The synthesis of 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid involves the reaction of 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline with ethyl 3-oxo-4,4-dimethylpentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to yield the final product, 3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid.

properties

Product Name

3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

3,3-dimethyl-5-[3-(4-methyl-1,2,4-triazol-3-yl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C16H20N4O3/c1-16(2,9-14(22)23)8-13(21)18-12-6-4-5-11(7-12)15-19-17-10-20(15)3/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

BUAFHBTXXAKGBN-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=CC=CC(=C1)C2=NN=CN2C)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)NC1=CC=CC(=C1)C2=NN=CN2C)CC(=O)O

Origin of Product

United States

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